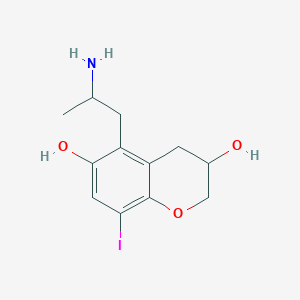
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an iodine atom and an aminopropyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the iodine atom: Iodination can be performed using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the iodine atom may enhance its reactivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-3,6-diol, 3,4-dihydro-8-iodo-: Lacks the aminopropyl group.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-: Lacks the iodine atom.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-8-iodo-: Lacks the dihydro group.
Uniqueness
The presence of both the aminopropyl group and the iodine atom in 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- makes it unique compared to other benzopyran derivatives. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
669009-88-5 |
|---|---|
Fórmula molecular |
C12H16INO3 |
Peso molecular |
349.16 g/mol |
Nombre IUPAC |
5-(2-aminopropyl)-8-iodo-3,4-dihydro-2H-chromene-3,6-diol |
InChI |
InChI=1S/C12H16INO3/c1-6(14)2-8-9-3-7(15)5-17-12(9)10(13)4-11(8)16/h4,6-7,15-16H,2-3,5,14H2,1H3 |
Clave InChI |
ZWCCCLCSLGDWFW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C2CC(COC2=C(C=C1O)I)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















